![molecular formula C10H10N4O2S B481934 4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 364599-69-9](/img/structure/B481934.png)
4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol (A-DTBTT) is a novel compound that has been studied for its potential applications in various scientific fields. A-DTBTT is a derivative of the benzodioxin family and has a unique chemical structure that makes it an attractive candidate for research and development. A-DTBTT has been studied for its potential applications in drug discovery, chemical synthesis, and biochemistry. Its chemical structure has been found to be beneficial in various fields and it has been used in various laboratory experiments.
Scientific Research Applications
Antioxidant and Antiradical Activities
The compounds with open thiogroups, such as 1,2,4-triazole-3-thione derivatives, demonstrate high indicators of antioxidant and antiradical activities. These compounds are compared with biogenic amino acids like cysteine for their SH-group functionalities, indicating their potential in mitigating conditions caused by high doses of radiation or oxidative stress (Kaplaushenko, 2019).
Agricultural and Medical Applications
Amino-1,2,4-triazoles serve as raw materials for the industry of fine organic synthesis, finding applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are used to produce plant protection products, such as various insecticides, fungicides, and plant growth regulators. In the medical field, amino-1,2,4-triazoles are utilized to produce drugs with antimicrobial and cardiological effects, highlighting their significance in both agriculture and medicine (Nazarov et al., 2021).
Versatility in Chemical Modeling
Recent studies have focused on the synthesis, physico-chemical properties, and biological activities of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole. These derivatives are used in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their widespread use across engineering, metallurgical, and agricultural areas, along with their classification as low toxic or non-toxic substances, underscores the versatility and safety of these compounds (Parchenko, 2019).
Patent Analysis and Future Directions
A patent review of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 indicates ongoing interest in developing new synthesis methods and biological evaluations for these compounds. With their broad range of biological activities, there is a continuous demand for more efficient preparations and evaluations against emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
Literature reviews on 1,2,4-triazoles reveal their potential in synthesizing biologically active substances. These compounds demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, providing a promising direction for future scientific research and pharmaceutical development (Ohloblina, 2022).
properties
IUPAC Name |
4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(12-13-10(14)17)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCESYRFXYMDSGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333704 |
Source
|
Record name | 4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26657667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
364599-69-9 |
Source
|
Record name | 4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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